molecular formula C13H14N2O B2367346 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1249939-76-1

4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No. B2367346
CAS RN: 1249939-76-1
M. Wt: 214.268
InChI Key: KNNGMTYDZDERFE-UHFFFAOYSA-N
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Description

The compound “4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde” is a complex organic molecule that contains a benzaldehyde group attached to a pyrazole ring, which is further substituted with an isopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzaldehyde group, a pyrazole ring, and an isopropyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic addition (with the carbonyl group of the benzaldehyde) and electrophilic substitution (on the aromatic ring) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS) would be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is utilized in various chemical syntheses. For instance, it has been involved in the synthesis of hydroxy pyrazolines, which were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). Similarly, another study synthesized a series of benzene sulfonamides starting from substituted benzaldehydes, which were tested for cytotoxicity and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Medicinal Chemistry

In medicinal chemistry, these compounds are significant. For example, a study explored the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from carboxaldehydes, noting their potential use in treating diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006).

Synthesis of Complex Compounds

This compound is also pivotal in synthesizing complex compounds. A study focused on preparing a building block for pyrazole-based binuclear expanded porphyrins, demonstrating its utility in creating more intricate chemical structures (Hassner & Fogler, 2009).

Catalysis and Chemical Reactions

The compound has been used in catalytic processes, such as in the ultra-fast and selective oxidation of styrene to benzaldehyde, showcasing its role in facilitating chemical reactions (Duarte, Carvalho, & Martins, 2018).

Antimicrobial and Antioxidant Applications

Functionalized derivatives of this compound have shown antimicrobial and antioxidant activities. A study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed significant antimicrobial and antioxidant properties, highlighting its potential in these areas (Rangaswamy et al., 2017).

properties

IUPAC Name

4-(3-propan-2-ylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNGMTYDZDERFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249939-76-1
Record name 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
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